molecular formula C9H8F3NO2 B1353321 3,4,5-Trifluoro-l-phenylalanine CAS No. 646066-73-1

3,4,5-Trifluoro-l-phenylalanine

Cat. No.: B1353321
CAS No.: 646066-73-1
M. Wt: 219.16 g/mol
InChI Key: SFKCVRLOYOHGFK-ZETCQYMHSA-N
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Description

3,4,5-Trifluoro-l-phenylalanine is a fluorinated derivative of the amino acid phenylalanine It is characterized by the presence of three fluorine atoms attached to the phenyl ring at the 3, 4, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trifluoro-l-phenylalanine typically involves the introduction of fluorine atoms into the phenylalanine structure. One common method starts with the condensation of trifluorobenzaldehyde with malonic acid to form trifluoro-cinnamic acid. This intermediate is then converted to this compound using enzymatic processes involving ammonia and carbon dioxide buffers .

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes due to their efficiency and selectivity. Enzymes such as phenylalanine ammonia-lyase are used to catalyze the conversion of cinnamic acid derivatives to the desired fluorinated phenylalanine. This method is favored for its environmentally friendly approach and high yield .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trifluoro-l-phenylalanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of phenylalanine with altered functional groups, which can be used in further synthetic applications .

Scientific Research Applications

3,4,5-Trifluoro-l-phenylalanine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5-Trifluoro-l-phenylalanine involves its incorporation into biological systems where it can interact with enzymes and proteins. The presence of fluorine atoms can alter the compound’s acidity, basicity, and hydrophobicity, affecting its binding affinity and activity. This modulation can influence various biochemical pathways, making it a valuable tool in drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-phenylalanine
  • 4-Fluoro-phenylalanine
  • 3,4-Difluoro-phenylalanine
  • 3,5-Difluoro-phenylalanine

Uniqueness

3,4,5-Trifluoro-l-phenylalanine is unique due to the presence of three fluorine atoms, which significantly enhances its chemical stability and reactivity compared to other fluorinated phenylalanines. This makes it particularly useful in applications requiring high stability and specific reactivity patterns .

Properties

IUPAC Name

(2S)-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKCVRLOYOHGFK-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1F)F)F)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426553
Record name L-(3,4,5-Trifluorophenyl)-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646066-73-1
Record name L-(3,4,5-Trifluorophenyl)-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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